molecular formula C14H11ClFNO2 B8032038 Benzyl N-(4-chloro-3-fluorophenyl)carbamate

Benzyl N-(4-chloro-3-fluorophenyl)carbamate

Cat. No.: B8032038
M. Wt: 279.69 g/mol
InChI Key: GWQRRBZEWJDIGO-UHFFFAOYSA-N
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Description

Benzyl N-(4-chloro-3-fluorophenyl)carbamate is an organic compound with the molecular formula C14H11ClFNO2 It is a derivative of carbamate, featuring a benzyl group attached to a carbamate moiety, which is further substituted with a 4-chloro-3-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-(4-chloro-3-fluorophenyl)carbamate typically involves the reaction of benzyl chloroformate with 4-chloro-3-fluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(4-chloro-3-fluorophenyl)carbamate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and benzyl alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound.

    Hydrolysis: 4-chloro-3-fluoroaniline and benzyl alcohol.

Scientific Research Applications

Benzyl N-(4-chloro-3-fluorophenyl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its effects on various biological systems and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of Benzyl N-(4-chloro-3-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(3-chloro-4-fluorophenyl)carbamate
  • Benzyl N-(4-chloro-2-fluorophenyl)carbamate
  • Benzyl N-(4-chloro-3-methylphenyl)carbamate

Uniqueness

Benzyl N-(4-chloro-3-fluorophenyl)carbamate is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs.

Properties

IUPAC Name

benzyl N-(4-chloro-3-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO2/c15-12-7-6-11(8-13(12)16)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQRRBZEWJDIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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